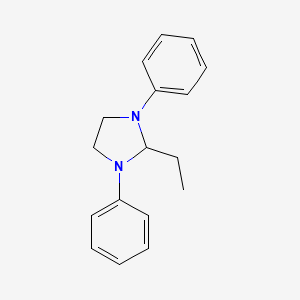

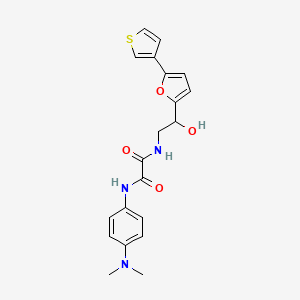

![molecular formula C21H24N2O4S B2507922 N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-74-2](/img/structure/B2507922.png)

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives are often studied for their potential therapeutic applications, including their use as antitumor agents, enzyme inhibitors, and antioxidants .

Synthesis Analysis

The synthesis of benzamide derivatives can involve various chemical reactions, including the reaction of sulphonamide derivatives with different reagents to afford novel compounds. For instance, the reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with N,N-dimethyl formamide dimethyl acetal (DMF-DMA) can yield acryloyl(phenyl)benzenesulfonamide derivatives. These intermediates can further react with hydrazine hydrate, hydroxylamine, thiosemicarbazide, or heterocyclic amines to produce a range of sulfonamide derivatives . Additionally, the synthesis of related compounds, such as sulpiride, involves multi-step reactions starting from precursors like barium carbonate .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques, which provide information on the crystalline system and lattice constants. For example, a related compound crystallizes in a triclinic system with specific lattice constants . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies of these compounds, which are often in good agreement with experimental data .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization under the influence of reagents like gaseous hydrogen chloride, trifluoroacetic acid, or bromine. These reactions can lead to the formation of different cyclic structures, such as benzoxazines . The reactivity of these compounds can also be studied through molecular docking and DFT calculations, which help in understanding their potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their electronic properties (HOMO and LUMO energies) and thermodynamic properties, can be calculated using DFT approaches. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans provide insights into the chemical reactivity of the molecule. These properties are crucial for evaluating the antioxidant properties of these compounds, which can be determined using assays like the DPPH free radical scavenging test .

科学的研究の応用

Sulfonamide Compounds in Scientific Research

Sulfonamide Inhibitors and Therapeutic Agents : Sulfonamide compounds, such as sulfonamide inhibitors, have been extensively studied for their therapeutic potential in treating various diseases. They are recognized for their roles in inhibiting carbonic anhydrase (CA), which is crucial in managing conditions like glaucoma, edema, and certain neurological disorders. These inhibitors are also explored for their antitumor activity, especially targeting tumor-associated isoforms CA IX/XII, indicating their potential in cancer treatment and diagnostics (Carta, Scozzafava, & Supuran, 2012).

Antimicrobial and Antifungal Properties : The antimicrobial and antifungal properties of sulfonamide compounds make them valuable in the development of new antibacterial and antifungal agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance, suggesting that sulfonamides could lead to new therapeutic strategies against resistant bacterial and fungal strains (Gulcin & Taslimi, 2018).

Environmental and Ecological Research : Sulfonamides have been identified in environmental monitoring and ecological risk assessments due to their widespread use and persistence. Research in this area focuses on understanding the environmental fate, bioaccumulation, and potential ecological impacts of sulfonamide compounds, guiding policies for safer environmental practices and the development of biodegradable alternatives (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be flammable or corrosive. The compound could also be toxic or harmful if ingested, inhaled, or comes into contact with the skin.

将来の方向性

The future research directions for this compound could involve studying its properties in more detail, exploring its potential applications, and developing more efficient methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.

特性

IUPAC Name |

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-15(24)17-6-5-7-18(14-17)22-21(25)16-10-12-20(13-11-16)28(26,27)23(2)19-8-3-4-9-19/h5-7,10-14,19H,3-4,8-9H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTQEOCHQLORML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2507850.png)

![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)